molecular formula C20H23NO5 B268551 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B268551
Poids moléculaire: 357.4 g/mol
Clé InChI: AWKPWUYQKIABDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide irreversibly binds to the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This results in decreased proliferation and survival of malignant B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a potent and selective inhibitory effect on BTK activity, with minimal off-target effects on other kinases. This selectivity is important in minimizing potential toxicities and side effects associated with non-specific kinase inhibition. 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to inhibit BTK activity in primary CLL and NHL cells, indicating its potential efficacy in patient populations.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its potency, selectivity, and ability to inhibit BTK activity in primary cells. However, limitations include potential off-target effects at high concentrations and the need for further optimization to improve pharmacokinetic properties for clinical use.

Orientations Futures

For 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide research include the evaluation of its efficacy in combination with other targeted therapies and chemotherapy agents, as well as the exploration of its potential in other B-cell malignancies. Additionally, further optimization of pharmacokinetic properties and identification of potential biomarkers for patient selection may enhance its clinical utility.

Méthodes De Synthèse

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chloroethylamine hydrochloride to form 2-(2-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to produce the final product, 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Applications De Recherche Scientifique

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells. 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also demonstrated synergy with other targeted therapies and chemotherapy agents, further enhancing its potential as a therapeutic agent.

Propriétés

Nom du produit

2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C20H23NO5

Poids moléculaire

357.4 g/mol

Nom IUPAC

2-(2-methoxyphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO5/c1-23-18-10-4-5-11-19(18)26-14-20(22)21-16-8-2-3-9-17(16)25-13-15-7-6-12-24-15/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,21,22)

Clé InChI

AWKPWUYQKIABDX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC3CCCO3

SMILES canonique

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.